N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Übersicht
Beschreibung
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide typically involves the formation of the isoxazole ring followed by the introduction of the chloroacetamide group. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as N-chlorosuccinimide in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener chemistry principles to minimize waste and reduce the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the isoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can lead to different isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Isoxazole compounds can be used in the development of advanced materials, such as polymers and nanomaterials, due to their unique electronic and structural properties.
Chemical Biology: The compound can be used as a tool in chemical biology to study enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-butylisoxazol-5-amine: A related compound with similar structural features but different functional groups.
N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide: Another isoxazole derivative with potential therapeutic applications.
Uniqueness
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is unique due to the presence of both the isoxazole ring and the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Biologische Aktivität
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 216.67 g/mol
- CAS Number : 668980-81-2
- Structure : The compound features a chloroacetamide group attached to a tert-butylisoxazole ring, which is key to its biological activity.
Synthesis
The synthesis of this compound involves the reaction of chloroacetyl chloride with 3-tert-butylisoxazol-5-amine. The process typically requires controlled heating and stirring to ensure the formation of the desired product with high purity and yield .
Anticancer Properties
This compound has shown promising results in various anticancer assays. In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- HT-29 (Colorectal Cancer) : IC50 = 1.21 ± 0.34 µM
- HepG2 (Liver Cancer) : IC50 = 6.62 ± 0.7 µM
- MCF-7 (Breast Cancer) : IC50 = 7.2 ± 1.9 µM
These values suggest that this compound possesses a strong inhibitory effect on cell proliferation in these cancer types .
The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of FLT3 kinase, an important target in hematological malignancies. Molecular docking studies have shown that this compound binds effectively to the active site of FLT3, suggesting a competitive inhibition mechanism .
Selectivity Index
The selectivity index (SI) for this compound ranges from 20.2 to 99.7 , indicating a favorable selectivity towards malignant cells compared to normal cells. This characteristic is crucial for minimizing side effects during treatment .
Case Studies and Research Findings
Recent studies have explored the biological activity of various derivatives of isoxazole compounds, including this compound:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HT-29 | 1.21 ± 0.34 | FLT3 Inhibition |
This compound | HepG2 | 6.62 ± 0.7 | FLT3 Inhibition |
This compound | MCF-7 | 7.2 ± 1.9 | FLT3 Inhibition |
These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .
Pharmacokinetics and Toxicity
Pharmacokinetic assessments indicate that this compound is considered a "drug-like" molecule with promising bioavailability, which is essential for effective therapeutic use . However, it is also noted that the compound may act as an irritant, necessitating careful handling during research and potential clinical applications .
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBUUNDROWYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407075 | |
Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668980-81-2 | |
Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.